molecular formula C8H8BrF B1341771 2-Fluoro-5-methylbenzyl bromide CAS No. 886500-09-0

2-Fluoro-5-methylbenzyl bromide

Cat. No.: B1341771
CAS No.: 886500-09-0
M. Wt: 203.05 g/mol
InChI Key: MYGZYGUNZCNJAU-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzyl (B1604629) Compounds in Chemical Science

Halogenated organic compounds, which include chlorinated, brominated, and fluorinated substances, are prevalent in numerous industrial and consumer products. nih.gov Their widespread use is a testament to their utility in chemical synthesis. nih.gov Benzyl halides, in particular, are fundamental reagents in organic chemistry, serving as precursors in a variety of reactions, including the synthesis of coumarin (B35378) derivatives and cross-coupling reactions. wisdomlib.org These compounds, which include benzyl chloride and benzyl bromide, are essential for creating a wide range of organic molecules. wisdomlib.org

The reactivity of benzyl halides makes them ideal for functionalizing aromatic side chains, a process that can be challenging to achieve through other methods. gla.ac.uk The resulting benzyl bromides are highly reactive and can readily undergo substitution reactions, allowing for the introduction of various functional groups. gla.ac.uk This versatility has made halogenated benzyl compounds indispensable in the development of new drugs and materials. pressbooks.pub

Strategic Role of Fluorine and Bromine Substituents in Molecular Reactivity and Synthetic Utility

The presence of both fluorine and bromine atoms in 2-Fluoro-5-methylbenzyl bromide gives it unique chemical properties. cymitquimica.com The fluorine atom can increase the lipophilicity and metabolic stability of a molecule, which are desirable characteristics for pharmaceuticals. cymitquimica.comnih.gov The carbon-fluorine bond is the most polarized bond among the halogens, which can significantly impact a molecule's solubility and bioavailability. pressbooks.pub

The bromine atom, on the other hand, is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. gla.ac.uk This reactivity is enhanced by the adjacent aromatic ring, which stabilizes the intermediate carbocation through resonance. gla.ac.ukpearson.com This allows for the easy replacement of the bromine atom with other functional groups, making it a versatile tool for synthetic chemists. gla.ac.uk The strategic placement of both fluorine and bromine on the benzyl ring allows for a range of chemical transformations, making this compound a valuable intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.govossila.com

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 886500-09-0 chemnet.comchemicalbook.com
Molecular Formula C8H8BrF chemnet.comscbt.com
Molecular Weight 203.05 g/mol scbt.com
Boiling Point 212.3±25.0 °C (Predicted) chemicalbook.com
Density 1.456±0.06 g/cm3 (Predicted) chemicalbook.com
Refractive Index 1.5450 chemicalbook.com
Appearance Colorless to pale yellow liquid cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGZYGUNZCNJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590697
Record name 2-(Bromomethyl)-1-fluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-09-0
Record name 2-(Bromomethyl)-1-fluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Fluoro 5 Methylbenzyl Bromide and Analogous Fluorinated Benzyl Halides

Direct Halogenation Strategies on Aromatic and Benzylic Positions

Direct halogenation techniques offer a straightforward approach to introduce bromine and fluorine atoms onto an aromatic ring or at the benzylic position. These methods are often favored for their atom economy and procedural simplicity.

Radical Bromination Techniques

The introduction of a bromine atom at the benzylic position of 2-fluoro-5-methyltoluene is a key step in the synthesis of 2-Fluoro-5-methylbenzyl bromide. This transformation is typically accomplished through a free radical substitution reaction. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a widely used method for this purpose koreascience.krchemistrysteps.com. The reaction is generally carried out in a non-polar solvent like carbon tetrachloride or 1,2-dichlorobenzene under thermal or photochemical initiation koreascience.krmasterorganicchemistry.com.

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of the toluene (B28343) derivative, forming a resonance-stabilized benzylic radical. This benzylic radical subsequently reacts with a molecule of NBS or Br₂ (formed in situ from the reaction of HBr with NBS) to yield the desired benzyl (B1604629) bromide and a new bromine radical, thus propagating the chain reaction chemistrysteps.com. The selectivity for benzylic bromination over aromatic bromination is a key advantage of this method under radical conditions. Lewis acids can also catalyze benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) nih.gov.

Table 1: Examples of Radical Benzylic Bromination of Toluene Derivatives
Starting MaterialBrominating AgentInitiator/CatalystSolventYield (%)Reference
Methoxyimino-o-tolyl-acetic acid methyl esterNBSAIBN1,2-Dichlorobenzene92 koreascience.kr
TolueneDBDMHZirconium(IV) chlorideDichloromethane>99 nih.gov
Toluene DerivativesNBSPhotochemical(Trifluoromethyl)benzeneGood to Excellent researchgate.net

Electrophilic Fluorination Approaches

Electrophilic fluorination is a powerful method for the direct introduction of a fluorine atom onto an aromatic ring. This approach involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source ("F+"). A variety of modern electrophilic fluorinating reagents have been developed, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) being among the most common brynmawr.eduwikipedia.org.

The mechanism of electrophilic fluorination is thought to proceed via an SN2 or a single-electron transfer (SET) pathway, although the exact mechanism can be substrate-dependent wikipedia.org. For the synthesis of fluorinated aromatic compounds, the aromatic ring acts as a nucleophile, attacking the electrophilic fluorine atom of the reagent. The regioselectivity of the fluorination is governed by the electronic effects of the substituents already present on the aromatic ring. These reactions are typically carried out in polar aprotic solvents. While this method is highly effective for many substrates, the high reactivity and oxidizing nature of some electrophilic fluorinating agents can sometimes lead to side reactions brynmawr.edu.

Table 2: Electrophilic Fluorination of Aromatic Compounds
Substrate TypeFluorinating AgentCatalyst/ConditionsSolventYield (%)Reference
N-substituted IndolesNFSIOptimized conditionsVariousModerate to High brynmawr.edu
Aryl Grignard ReagentsNFOBS-TetrahydrofuranSimilar to aryllithiums wikipedia.org
β-KetoestersSelectfluor®Chiral bis(oxazoline)-copper complexesAcetonitrile (B52724)High juniperpublishers.com

Nucleophilic Fluorination of Precursors

Nucleophilic fluorination provides an alternative route to fluorinated aromatic compounds, particularly when direct electrophilic fluorination is not feasible or gives poor selectivity. This method involves the displacement of a leaving group, such as a bromide or another halide, on a benzyl precursor with a nucleophilic fluoride source.

Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as amine/HF reagents such as triethylamine tris(hydrofluoride) (Et₃N·3HF) researchgate.netnih.gov. The efficiency of the reaction is often enhanced by the use of phase-transfer catalysts or by carrying out the reaction in a polar aprotic solvent to increase the solubility and nucleophilicity of the fluoride ion ox.ac.uk. The reaction generally proceeds via an SN2 mechanism, leading to inversion of configuration if the benzylic carbon is a stereocenter. A combination of silver fluoride (AgF) and Et₃N·3HF has been shown to be effective for the fluorination of α-carbonyl benzyl bromides nih.govrsc.org.

Table 3: Nucleophilic Fluorination of Benzyl Halides and Related Compounds
SubstrateFluorinating AgentConditionsSolventYield (%)Reference
α-Bromo phenylacetateEt₃N·3HF / K₃PO₄80 °CAcetonitrile68 (isolated) nih.gov
α-Bromo phenylacetateAgF / Et₃N·3HFRoom TemperatureAcetonitrile83 (NMR) nih.gov
Benzyl HalidesOrganic base / HF50 to 250 °C-Not specified google.com

Precursor-Based Synthesis Routes

An alternative to direct halogenation is the synthesis of this compound from precursors that already contain some of the required functional groups. These multi-step sequences often provide better control over regioselectivity.

Derivations from Carboxylic Acids and Corresponding Alcohols

A common precursor-based approach involves the reduction of a corresponding benzoic acid to a benzyl alcohol, followed by the conversion of the alcohol to the benzyl bromide. For the synthesis of this compound, this would start with 2-fluoro-5-methylbenzoic acid.

The reduction of carboxylic acids to primary alcohols can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) quora.comdoubtnut.com. Alternatively, catalytic hydrogenation over catalysts like platinum on tin oxide (Pt/SnO₂) can also be employed, often under milder conditions qub.ac.uk.

Once the benzyl alcohol, (2-fluoro-5-methylphenyl)methanol, is obtained, it can be converted to the corresponding benzyl bromide. Several reagents are effective for this transformation, including phosphorus tribromide (PBr₃), or combinations of triphenylphosphine with a bromine source like N-bromosuccinimide or carbon tetrabromide mdpi.comorganic-chemistry.orgresearchgate.net. These reactions typically proceed via the formation of a good leaving group from the hydroxyl moiety, which is then displaced by a bromide ion.

Table 4: Synthesis of Benzyl Bromides from Carboxylic Acid and Alcohol Precursors
TransformationReagent(s)SolventYield (%)Reference
Benzoic acid to Benzyl alcoholLiAlH₄TetrahydrofuranHigh quora.com
Benzoic acid to Benzyl alcoholPt/SnO₂ (catalyst), H₂Not specified97 qub.ac.uk
Tertiary Benzyl alcohols to Vicinal BromohydrinsNBSVariousNot specified mdpi.com
Alcohols to Alkyl BromidesTribromoisocyanuric acid / TriphenylphosphineDichloromethaneGood researchgate.net

Functional Group Interconversions for Halogen Incorporation

Functional group interconversions provide a versatile toolkit for the synthesis of fluorinated benzyl halides. This can involve, for example, the conversion of an amino group on the aromatic ring to a fluorine via the Balz-Schiemann reaction, or the transformation of other functional groups into the desired halogens.

While not a direct route to this compound, the principles of functional group interconversion are fundamental in designing synthetic pathways for complex molecules. For instance, a bromo-substituted toluene could be fluorinated, or a fluoro-substituted benzoic acid could be converted to the final product through a series of well-established transformations. The oxidation of benzyl halides to benzoic acids is also a known transformation, which highlights the synthetic connectivity between these functional groups organic-chemistry.org.

Catalytic and One-Pot Synthesis Approaches

Catalytic and one-pot synthesis strategies represent a significant advancement in chemical manufacturing, offering increased efficiency, reduced waste, and often milder reaction conditions compared to traditional stoichiometric methods. These approaches are highly relevant for the synthesis of complex molecules like this compound.

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed benzylic bromination of a starting material like 2-fluoro-5-methyltoluene is not a standard transformation, palladium catalysts are instrumental in reactions involving benzyl halides as either reactants or products.

Research on analogous compounds demonstrates the versatility of palladium catalysis. For example, palladium-catalyzed cross-coupling of benzyl halides with various nucleophiles is a well-established method for forming new C-C bonds. While this positions the benzyl bromide as a reactant, the underlying principles of oxidative addition and reductive elimination are central to palladium catalysis and inform the design of novel synthetic routes.

Hypothetical Application to this compound:

A hypothetical palladium-catalyzed approach to a precursor of this compound could involve the Suzuki-Miyaura coupling of a boronic acid derivative of toluene with a fluorinated aromatic partner. The resulting 2-fluoro-5-methyltoluene could then be subjected to a free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) and a radical initiator.

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions for Benzyl Halide Chemistry

Catalyst/LigandReactant AReactant BProduct TypePotential Relevance to this compound Synthesis
Pd(PPh₃)₄Aryl Boronic AcidVinyl HalideStyrene (B11656) DerivativeDemonstrates C-C bond formation, applicable to building the toluene core.
Pd₂(dba)₃ / XPhosBenzyl BromideAmineBenzylamineHighlights the reactivity of the benzyl bromide C-Br bond in cross-coupling.
Pd(OAc)₂ / SPhosAryl HalideAlkeneSubstituted AlkeneIllustrates Heck reaction, another powerful C-C bond-forming tool.

Convergent synthesis is a strategy that involves preparing separate fragments of a target molecule and then coupling them together in the final stages. This approach is often more efficient for complex molecules than a linear synthesis where the main backbone is progressively modified. For this compound, a convergent approach could offer advantages in terms of yield and purification.

A plausible convergent strategy would involve the synthesis of a fluorinated aromatic ring and a separate methyl- and bromo-functionalized side chain, followed by their coupling. However, a more common and practical approach for a molecule of this complexity would be a late-stage functionalization of a pre-assembled fluorinated toluene core.

Conceptual Convergent Synthesis of a Fluorinated Benzyl Halide Precursor:

Fragment A Synthesis: Preparation of a 2-fluoro-5-methylphenyl precursor, for example, through a nucleophilic aromatic substitution reaction on a suitable difluoro- or nitro-substituted benzene (B151609) derivative.

Fragment B Synthesis: Generation of a bromomethylating agent.

Coupling: While direct coupling of these fragments to form the final product is less common, a more practical approach would be the bromination of the benzylic position of 2-fluoro-5-methyltoluene, which can be considered a mini-convergent step where the aromatic core is combined with the bromo functionality.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are particularly attractive for improving efficiency. A hypothetical one-pot synthesis of a related fluorinated benzyl halide could involve the in-situ generation of a fluorinating agent followed by a halogen exchange reaction on a suitable benzyl alcohol.

Table 2: Comparison of Linear vs. Convergent Synthesis Strategies

FeatureLinear SynthesisConvergent Synthesis
Overall Yield Generally lower, as it is the product of individual step yields.Typically higher, as the overall yield is dependent on the shorter final coupling sequence.
Purification Can be challenging due to the accumulation of impurities.Often simpler, as intermediates are purified separately.
Flexibility Less flexible for creating analogues.Highly flexible, allowing for the synthesis of a library of compounds by varying the fragments.
Application to this compound A plausible route starting from a simple toluene derivative.Could be advantageous if complex, functionalized analogues were the target.

Mechanistic Investigations of Reactions Involving 2 Fluoro 5 Methylbenzyl Bromide

Nucleophilic Substitution Pathways at the Benzylic Carbon

Benzylic halides such as 2-Fluoro-5-methylbenzyl bromide are adept substrates for nucleophilic substitution reactions, capable of proceeding through distinct mechanistic routes depending on the reaction environment. ucalgary.ca

As a primary benzylic halide, this compound stands at a mechanistic crossroads, with the potential to react via either a unimolecular (S_N1) or bimolecular (S_N2) pathway. ucalgary.cabrainly.com

The S_N2 mechanism is a one-step, concerted process where a nucleophile attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the bromide leaving group. masterorganicchemistry.com This pathway is generally favored for primary halides due to minimal steric hindrance. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

The S_N1 mechanism , conversely, is a two-step process. masterorganicchemistry.com The initial, rate-determining step involves the spontaneous dissociation of the bromide ion to form a resonance-stabilized benzylic carbocation. quora.com This intermediate is then rapidly attacked by a nucleophile. The stability of the carbocation is paramount for this pathway. brainly.com The rate of an S_N1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

The prevailing mechanism for this compound is dictated by factors such as the strength and concentration of the nucleophile, the polarity of the solvent, and the temperature. Strong nucleophiles and less polar solvents typically favor the S_N2 pathway, while weak nucleophiles and polar, protic solvents that can solvate the leaving group and stabilize the carbocation intermediate promote the S_N1 pathway. researchgate.net

Table 1: Comparison of S_N1 and S_N2 Reaction Characteristics for this compound

FeatureS_N1 MechanismS_N2 Mechanism
Kinetics First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Nucleophile]
Mechanism Two-step (Carbocation intermediate)One-step (Concerted)
Intermediate Resonance-stabilized benzylic carbocationNone (Transition state)
Favored by Weak nucleophiles, polar protic solventsStrong nucleophiles, polar aprotic solvents
Stereochemistry RacemizationInversion of configuration

The electronic properties of the ortho-fluoro and meta-methyl substituents significantly impact the rates of both S_N1 and S_N2 reactions.

Fluorine Substituent: Located at the C2 position (ortho to the benzyl (B1604629) group), the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). This effect tends to destabilize the positive charge of the benzylic carbocation intermediate in an S_N1 reaction, thereby increasing the activation energy and slowing the reaction rate. researchgate.net While fluorine also possesses a resonance-donating effect (+R) due to its lone pairs, which could stabilize a positive charge at the ortho position, its strong inductive effect is generally dominant, particularly for halogens. libretexts.org In an S_N2 reaction, the inductive withdrawal can make the benzylic carbon slightly more electrophilic, but this effect is generally less pronounced than its impact on carbocation stability.

Methyl Substituent: The methyl group at the C5 position (meta to the benzyl group) is a weak electron-donating group (+I effect and hyperconjugation). msu.edu In an S_N1 reaction, the positive charge of the carbocation is delocalized primarily to the ortho and para positions. A meta substituent has a less direct, but still stabilizing, inductive influence on the carbocation intermediate. msu.edu Its effect on the S_N2 reaction rate is considered minimal.

Considering the combined influence, the strong destabilizing inductive effect of the ortho-fluorine atom is expected to be the dominant factor, likely disfavoring the S_N1 pathway relative to unsubstituted benzyl bromide. This suggests that under competitive conditions, the S_N2 mechanism may be kinetically favored for this compound.

Radical Reaction Mechanisms

The carbon-bromine bond in this compound can undergo homolytic cleavage to initiate radical reactions, a process central to certain synthetic transformations like radical halogenation.

The 2-fluoro-5-methylbenzyl radical is typically generated through the application of UV light or a chemical radical initiator (e.g., AIBN, dibenzoyl peroxide), which provides the energy for the homolysis of the C-Br bond. wikipedia.org

Once formed, the benzylic radical is significantly stabilized by resonance. The unpaired electron is delocalized over the aromatic π-system, residing transiently on the ortho and para carbon atoms of the ring. This delocalization drastically lowers the energy of the radical, making its formation more favorable compared to a non-benzylic alkyl radical. The stability of substituted benzylic radicals follows a similar trend to that of carbocations. The ortho-fluoro group exerts competing inductive and resonance effects, while the meta-methyl group provides a weak, stabilizing inductive effect.

Table 2: Estimated Bond Dissociation Energies (BDEs) for Benzylic C-H Bonds

CompoundBondBDE (kcal/mol)Relative Stability of Radical
Toluene (B28343)C₆H₅CH₂–H~89-90Reference
Propane (secondary)(CH₃)₂CH–H~98-99Lower
Propane (primary)CH₃CH₂CH₂–H~101Much Lower

Radical halogenation is a classic method for introducing a halogen at an alkyl position. wikipedia.org The synthesis of this compound itself can be achieved via the radical bromination of 2-fluoro-5-methyltoluene. This reaction proceeds via a well-established radical chain mechanism. chadsprep.com

Initiation: The reaction begins with the creation of bromine radicals (Br•) from molecular bromine (Br₂), typically using UV light or heat.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 2-fluoro-5-methyltoluene. This is the most favorable site for abstraction due to the resonance stability of the resulting 2-fluoro-5-methylbenzyl radical. libretexts.orgmasterorganicchemistry.com This radical then reacts with another molecule of Br₂ to form the product, this compound, and a new bromine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

For selective benzylic bromination, N-bromosuccinimide (NBS) in the presence of a radical initiator is often used. NBS maintains a low, steady concentration of Br₂, which favors the desired substitution over competing reactions. youtube.com

Metal-Catalyzed Reaction Mechanisms

This compound serves as a valuable electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ethz.ch Catalysts based on palladium, nickel, and iron are commonly employed. chemrxiv.orgbris.ac.uk

A generalized catalytic cycle, exemplified by a Suzuki-Miyaura coupling reaction, illustrates the fundamental steps:

Oxidative Addition: A low-valent metal catalyst, such as Palladium(0), inserts into the carbon-bromine bond of this compound. This step forms a new organopalladium(II) complex.

Transmetalation: An organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic moiety to the palladium center, displacing the bromide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product with a new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

This mechanistic framework is adaptable to various coupling partners and metal catalysts. Iron-catalyzed cross-coupling reactions have gained prominence as a more cost-effective and environmentally benign alternative to those using precious metals like palladium. bris.ac.uk Furthermore, novel methods for Suzuki-type couplings of benzyl halides that operate under transition-metal-free conditions have also been developed, proceeding through distinct organocatalytic pathways. researchgate.net

Table 3: Examples of Metal-Catalyzed Reactions Applicable to this compound

Reaction NameCatalyst System (Typical)Coupling PartnerBond Formed
Suzuki-Miyaura Pd or NiOrganoboron compoundsC-C
Stille PdOrganotin compoundsC-C
Heck PdAlkenesC-C
Sonogashira Pd/CuTerminal alkynesC-C
Buchwald-Hartwig Pd or NiAmines, AlcoholsC-N, C-O
Kumada Ni or FeGrignard reagentsC-C

Palladium-Mediated Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgyoutube.com

The reaction initiates with the oxidative addition of the benzyl bromide to a palladium(0) complex, forming a benzylpalladium(II) intermediate. The rate and success of this step are influenced by the electronic nature of the benzyl bromide. In the case of this compound, the fluorine atom, being electron-withdrawing, can facilitate this step. Conversely, the methyl group is electron-donating, which might slightly counteract this effect.

Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) transfers its organic group to the palladium center. nobelprize.org The final step is reductive elimination, where the two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. nobelprize.orgyoutube.com

Studies on the palladium-catalyzed sp–sp3 cross-coupling of various substituted benzyl bromides with lithium acetylides provide valuable insights into the reactivity of compounds like this compound. The following table summarizes the results for benzyl bromides with different electronic properties, demonstrating the feasibility of such couplings.

Table 1: Palladium-Catalyzed Cross-Coupling of Substituted Benzyl Bromides with Lithium (Triisopropylsilyl)acetylide nih.gov

EntryBenzyl Bromide SubstituentProductYield (%)
1H3-(Triisopropylsilyl)-1-phenyl-1-propyne94
22-Naphthyl2-(3-(Triisopropylsilyl)prop-1-yn-1-yl)naphthalene62
3p-Methyl1-Methyl-4-(3-(triisopropylsilyl)prop-1-yn-1-yl)benzene91
4p-Thioanisole1-(Methylthio)-4-(3-(triisopropylsilyl)prop-1-yn-1-yl)benzene81
5m-CF31-(3-(Triisopropylsilyl)prop-1-yn-1-yl)-3-(trifluoromethyl)benzene61
6p-CF31-(3-(Triisopropylsilyl)prop-1-yn-1-yl)-4-(trifluoromethyl)benzene75
7p-Nitro1,2-Bis(4-nitrophenyl)ethane (homo-coupling)>99
Reaction conditions: [Pd(μ-I)PtBu3]2 (3 mol%), lithium (triisopropylsilyl)acetylide, toluene, room temperature, 10 min.

The data indicates that both electron-donating (methyl, thioanisole) and electron-withdrawing (trifluoromethyl) substituents on the aromatic ring are well-tolerated, leading to good to excellent yields of the cross-coupled product. nih.gov This suggests that this compound would be a viable substrate for similar palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group in p-nitrobenzyl bromide, however, leads to exclusive homo-coupling, a potential side reaction to consider. nih.gov

Role of Other Transition Metal Catalysis in Reactivity Profiles

Besides palladium, other transition metals, particularly nickel, have been effectively used to catalyze cross-coupling reactions of benzyl halides. Nickel catalysts can operate through different mechanistic pathways, sometimes involving radical intermediates, which can offer complementary reactivity to palladium-based systems.

Nickel-catalyzed reductive cross-coupling reactions of benzyl chlorides with vinyl bromides have been shown to proceed in high yields and with high enantioselectivity. acs.orgnih.gov These reactions often employ a stoichiometric reductant, such as manganese powder, to turn over the nickel catalytic cycle. nih.govsci-hub.se The mechanism is thought to involve the formation of a benzyl radical, which then engages in the catalytic cycle.

The substrate scope of these nickel-catalyzed reactions has been explored with various substituted benzyl chlorides, providing a basis to predict the behavior of this compound.

Table 2: Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of Substituted Benzyl Chlorides with (E)-1-Bromo-2-phenyl-ethene acs.orgnih.gov

EntryBenzyl Chloride SubstituentProduct Yield (%)Enantiomeric Excess (%)
1H9393
2o-Methyl4585
3m-Methyl9192
4p-Methyl9293
5p-Methoxy9492
6p-Fluoro8894
7p-Chloro8594
8p-Bromo8294
Reaction conditions: NiCl2(dme), ligand, Mn powder, NaI, solvent, 0 °C.

The data demonstrates that benzyl chlorides with both electron-donating (methyl, methoxy) and electron-withdrawing (fluoro, chloro, bromo) substituents are effective coupling partners. acs.orgnih.gov The presence of a para-fluoro substituent, as in entry 6, results in a high yield and excellent enantioselectivity, suggesting that this compound would also be a suitable substrate for such nickel-catalyzed transformations.

Base-Induced Cyclization and Rearrangement Mechanistic Studies

The presence of acidic benzylic protons and a good leaving group in benzyl halides like this compound makes them susceptible to base-induced reactions. These can include elimination reactions, as well as more complex cyclization and rearrangement pathways, depending on the substrate structure and reaction conditions.

A relevant base-induced rearrangement of benzylic systems is the Sommelet-Hauser rearrangement. chemistry-reaction.comwikipedia.orgdrugfuture.com This reaction involves the treatment of a benzylic quaternary ammonium (B1175870) salt with a strong base, such as sodium amide, leading to the formation of an ortho-substituted N,N-dialkylbenzylamine. wikipedia.org The mechanism proceeds through the formation of a benzylic ylide, which undergoes a wikipedia.orgdrugfuture.com-sigmatropic rearrangement. wikipedia.org Although this compound itself would not undergo this specific rearrangement, its derivatives, upon conversion to the corresponding quaternary ammonium salt, could potentially participate in such a reaction. The fluoro and methyl substituents would be expected to influence the acidity of the benzylic and methyl protons of the ammonium salt, thereby affecting the initial deprotonation step and the subsequent rearrangement pathway. The competition between the Sommelet-Hauser rearrangement and the Stevens rearrangement would also be influenced by these substituents and the reaction conditions. nibs.ac.cn

Reactivity and Derivatization Strategies of 2 Fluoro 5 Methylbenzyl Bromide

Nucleophilic Displacement Reactions

The primary mode of reactivity for 2-Fluoro-5-methylbenzyl bromide is the nucleophilic displacement of the bromide ion. The benzylic position is activated towards SN2 reactions, facilitated by the stability of the potential benzylic carbocation intermediate. This allows for the facile introduction of a wide array of nucleophiles.

Amination Reactions for Novel Compound Synthesis

The reaction of this compound with various primary and secondary amines provides a direct route to the corresponding substituted benzylamines. These reactions are typically conducted in the presence of a base to neutralize the hydrogen bromide byproduct. The general method for synthesizing primary amines involves the use of an ammonia (B1221849) equivalent, such as sodium azide (B81097) followed by reduction, or by direct alkylation of ammonia, though the latter can lead to overalkylation. libretexts.org

A more controlled approach for synthesizing secondary and tertiary amines involves the direct alkylation of a primary or secondary amine. For instance, in a reaction analogous to that of other substituted benzyl (B1604629) bromides, this compound can be reacted with amines like Boc-piperazine. gre.ac.uk This type of reaction is fundamental in building molecular complexity, often serving as a key step in the synthesis of biologically active compounds. The reaction typically proceeds in a polar aprotic solvent, such as DMF, with a non-nucleophilic base like potassium carbonate to scavenge the HBr formed.

Table 1: Representative Amination Reaction Conditions (Based on analogous reactions with substituted benzyl bromides)

Amine NucleophileReagents & ConditionsProduct TypeRef
Boc-piperazineK2CO3, DMF, rtSecondary Amine gre.ac.uk
AmmoniaLiquid NH3Primary Amine libretexts.org
Sodium AzideNaN3, DMF; then LiAlH4, THFPrimary Amine libretexts.org

Alkylation of Thiol and Alcohol Functionalities

Similar to amines, soft nucleophiles like thiols and, to a lesser extent, harder nucleophiles like alcohols, can displace the benzylic bromide to form thioethers and ethers, respectively. The alkylation of thiols is a common and efficient method for the synthesis of thioethers (sulfides) and is typically carried out by treating the thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com

Research on related (bromomethyl)phenylboronic acid pinacol (B44631) esters demonstrates that both aliphatic and aromatic thiols readily react to yield the corresponding thioethers in high yield. gre.ac.uk The reaction of this compound with a thiol, such as thiophenol or benzyl mercaptan, would be expected to proceed smoothly under basic conditions (e.g., using potassium carbonate or sodium hydroxide) in a solvent like ethanol (B145695) or DMF.

The alkylation of alcohols to form ethers is also feasible. While alcohols are weaker nucleophiles than thiols, the reaction can be driven to completion, often by first converting the alcohol to its more nucleophilic alkoxide form using a strong base like sodium hydride. Phenols, being more acidic, can be readily deprotonated by milder bases like potassium carbonate to facilitate the formation of aryl benzyl ethers. gre.ac.uk

Table 2: Representative Alkylation of Thiols and Alcohols (Based on analogous reactions with substituted benzyl bromides)

NucleophileReagents & ConditionsProductRef
ThiophenolK2CO3, DMF, rtPhenyl benzyl sulfide (B99878) derivative gre.ac.ukjmaterenvironsci.com
Phenol (B47542)K2CO3, DMF, rtPhenyl benzyl ether derivative gre.ac.uk
MethanolNaH, THF; then add benzyl bromideMethyl benzyl ether derivative gre.ac.uk

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formations

While nucleophilic substitution is the most common reaction at the benzylic position, this compound can also participate in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Applications in Fluorinated Systems

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. yonedalabs.comlibretexts.org While most commonly applied to aryl and vinyl halides, the scope has been extended to include sp³-hybridized electrophiles like benzyl halides. nih.gov The reaction of this compound with various aryl- or vinylboronic acids (or their corresponding esters) can produce diarylmethanes and allylbenzenes, respectively.

These reactions are typically carried out using a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. nih.gov The presence of the fluorine atom on the aromatic ring can influence the electronic properties of the molecule but is generally well-tolerated in Suzuki-Miyaura couplings. In fact, fluorinated biaryl motifs are of significant interest in medicinal chemistry. nih.gov Studies on similar systems have shown that benzyl bromides couple efficiently with a wide range of boronic esters, including those bearing both electron-donating and electron-withdrawing groups. gre.ac.uk

Table 3: Typical Suzuki-Miyaura Coupling Conditions for Benzyl Bromides

Coupling PartnerCatalyst SystemBaseSolventProduct TypeRef
Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂ODiaryl-methane nih.gov
Potassium AryltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂ODiaryl-methane nih.gov
Phenylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂ODiaryl-methane gre.ac.uk

Heck Cyclization and Related Coupling Processes

The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org However, variations involving alkyl halides, particularly activated ones like benzyl halides, have been developed. nih.gov An intermolecular Heck-type reaction between this compound and an alkene like styrene (B11656) or an acrylate (B77674) could lead to the formation of a new C-C bond, substituting a vinylic hydrogen with the 2-fluoro-5-methylbenzyl group.

More significantly, this substrate is a candidate for intramolecular Heck reactions if an alkene moiety is present elsewhere in a molecule derived from it. Intramolecular Heck reactions of benzyl halides are a known method for constructing five- to seven-membered rings. nih.govwikipedia.org For example, if this compound were used to alkylate an amine or alcohol bearing a terminal double bond, the resulting intermediate could undergo a palladium-catalyzed cyclization. The reaction typically proceeds via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cyclic product and regenerate the catalyst. wikipedia.org Both ligand-based and ligand-free palladium systems have been developed for such transformations. rsc.org

Selective Functionalization of the Aromatic Ring through Halogen Reactivity

The aromatic ring of this compound possesses a fluorine atom, which could potentially be a site for further functionalization. However, the reactivity of the C-F bond is significantly different from that of the C-Br bond at the benzylic position. The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive under the conditions used for the nucleophilic substitutions and palladium-catalyzed couplings described above. stackexchange.com

The benzylic C-Br bond is by far the more labile site for these reaction classes. Selective functionalization of the fluorine atom would require overcoming this reactivity difference. Nucleophilic aromatic substitution (SNAr) of the fluorine is unlikely without the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the fluorine. harvard.edu

While direct substitution of the fluorine is challenging, modern methods in catalysis could potentially enable its use as a coupling handle. However, this would necessitate specialized conditions, likely involving different catalysts (e.g., nickel-based systems) or directing groups, and would have to compete with the highly reactive benzylic bromide. For most synthetic applications, the fluorine atom in this compound is considered a stable substituent that modifies the electronic properties of the molecule rather than a reactive handle for further elaboration under standard conditions. Its primary role is to introduce fluorine into the target molecule, a common strategy in the design of pharmaceuticals and agrochemicals to enhance metabolic stability and bioavailability. tcichemicals.com The reactivity of a related compound, 5-bromo-4-fluoro-2-methylaniline, highlights that C-Br bonds are preferentially used in cross-coupling over C-F bonds, and nucleophilic aromatic substitution of fluorine is also a possibility under specific contexts. ossila.com

Cyclization and Rearrangement Processes for Heterocycle Formation

The formation of new heterocyclic rings from derivatives of this compound can be achieved through several established synthetic routes, including intramolecular alkylations and acylations, as well as named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Sommelet-Hauser reactions. These transformations leverage the reactivity of the benzyl group and the electronic properties of the substituted aromatic ring to drive the ring-closing step.

A primary strategy involves the initial conversion of this compound into a more complex intermediate containing a tethered nucleophile. This nucleophile can then attack the aromatic ring or a functional group attached to it to form the heterocyclic system. The presence of the fluorine and methyl groups on the aromatic ring can influence the regioselectivity and rate of these cyclization reactions.

For instance, derivatives of this compound can be employed in intramolecular Friedel-Crafts type reactions. After converting the bromide to a suitable precursor, such as a carboxylic acid or alcohol, subsequent activation and cyclization can lead to the formation of fused ring systems. The success of such reactions is often dependent on the length of the tether and the nature of the Lewis or Brønsted acid catalyst used. Intramolecular Friedel-Crafts reactions are generally effective for the formation of five, six, and seven-membered rings. masterorganicchemistry.com

Another powerful method for the synthesis of nitrogen-containing heterocycles is the Bischler-Napieralski reaction, which typically yields 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.orgwikipedia.orgnrochemistry.com A plausible pathway would involve the initial conversion of this compound to the corresponding phenethylamine (B48288) derivative, followed by acylation and subsequent cyclization using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.org The electronic nature of the substituted benzene (B151609) ring is a critical factor in the success of the cyclization step. wikipedia.org

The Pictet-Spengler reaction offers an alternative route to tetrahydro-β-carbolines and related structures. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization. wikipedia.org Derivatives of this compound could serve as precursors to the required β-arylethylamine.

Rearrangement reactions also provide a pathway to novel heterocyclic structures. The Sommelet-Hauser rearrangement, for example, involves the organic-chemistry.orgwikipedia.org-sigmatropic rearrangement of a benzyl quaternary ammonium (B1175870) salt. wikipedia.org A derivative of this compound could be converted to the necessary quaternary ammonium salt, which upon treatment with a strong base like sodium amide, would rearrange to form an ortho-substituted N,N-dialkylbenzylamine. This product could then be a precursor for further heterocyclic synthesis.

The synthesis of oxygen-containing heterocycles, such as chromanones, can also be envisioned starting from derivatives of this compound. For example, the corresponding phenol could be prepared and subsequently reacted with a three-carbon synthon to create a precursor for intramolecular cyclization to form the chromanone ring system. organic-chemistry.org

While specific examples detailing these cyclization and rearrangement processes for derivatives of this compound are not prevalent in the surveyed literature, the fundamental principles of these established reactions provide a robust framework for the design of synthetic routes to a diverse array of heterocyclic compounds. The following table summarizes these potential transformations.

Reaction Type Potential Precursor from this compound Potential Heterocyclic Product Key Reagents/Conditions
Intramolecular Friedel-Crafts3-(2-Fluoro-5-methylphenyl)propanoyl chlorideDihydroindenone derivativeLewis Acid (e.g., AlCl₃)
Bischler-NapieralskiN-Acetyl-2-(2-fluoro-5-methylphenyl)ethylamineDihydroisoquinoline derivativePOCl₃ or P₂O₅
Pictet-Spengler2-(2-Fluoro-5-methylphenyl)ethylamineTetrahydro-β-carboline derivativeAldehyde/Ketone, Acid catalyst
Sommelet-Hauser(2-Fluoro-5-methylbenzyl)trimethylammonium iodideortho-Substituted N,N-dimethylbenzylamineNaNH₂
Chromanone Synthesis3-(2-Fluoro-5-methylphenoxy)propanoic acidChromanone derivativePolyphosphoric acid or Eaton's reagent

2 Fluoro 5 Methylbenzyl Bromide As a Strategic Building Block in Complex Organic Molecule Construction

Applications in Pharmaceutical Precursor Synthesis

The unique substitution pattern of 2-Fluoro-5-methylbenzyl bromide makes it a valuable intermediate in the synthesis of pharmaceutically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group can provide a handle for further functionalization or act as a steric shield to influence molecular conformation.

Elaboration of Fluorinated Bioactive Molecules

A significant application of this compound is in the synthesis of fluorinated heterocyclic compounds, which are prominent scaffolds in many bioactive molecules. A notable example is its use in the preparation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. These compounds have been identified as potent antagonists of the P2X7 receptor, a target for a variety of inflammatory and neurological disorders.

In a patented synthetic route, this compound is reacted with a pyrazole (B372694) intermediate to introduce the fluorinated benzyl (B1604629) group onto the pyrazole nitrogen. This alkylation step is crucial for building the final pharmacophore responsible for the observed biological activity. The reaction proceeds via a nucleophilic substitution, where the nitrogen of the pyrazole ring attacks the benzylic carbon of this compound, displacing the bromide ion.

Role as Key Intermediate in Drug Discovery Programs

Building on its utility in synthesizing bioactive scaffolds, this compound has been employed as a key intermediate in drug discovery programs targeting the P2X7 receptor. The synthesis of a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues has allowed for the exploration of the structure-activity relationship (SAR) of these potential drug candidates. The 2-fluoro-5-methylbenzyl moiety has been shown to be a critical component for achieving high antagonistic potency at the P2X7 receptor. The specific substitution pattern on the benzyl ring is believed to contribute to the optimal orientation of the molecule within the receptor's binding site.

The following interactive data table summarizes a key reaction in the synthesis of these P2X7 receptor antagonists.

Reactant 1Reactant 2ProductReaction Type
Pyrazole intermediateThis compoundN-alkylated pyrazolo[1,5-a]pyrimidin-7(4H)-oneNucleophilic Alkylation

Utility in Agrochemical Development and Modulators

While direct, large-scale commercial use of this compound in agrochemical production is not extensively documented in publicly available literature, its structural motifs are highly relevant to this field. The development of novel fungicides and insecticides often relies on heterocyclic chemistry, with pyrazole-based compounds being a particularly successful class.

Many modern fungicides, such as Bixafen, Isopyrazam, and Fluxapyroxad, are pyrazole carboxamides. mdpi.com The synthesis of these and other related agrochemicals often involves the N-alkylation of a pyrazole ring with a substituted benzyl halide. The introduction of a fluorinated benzyl group can significantly enhance the efficacy and metabolic stability of the resulting pesticide. mdpi.com Research has shown that novel pyrazole derivatives exhibit significant fungicidal activity against various plant pathogens. nih.gov Therefore, this compound represents a valuable, though perhaps underexploited, building block for the discovery and development of new agrochemical agents with potentially improved properties.

Contributions to Specialty Chemical Production and Material Science

The application of this compound in the production of specialty chemicals and in material science is an area of potential, though specific examples in the peer-reviewed literature are not widespread. The reactivity of the benzyl bromide group makes it a suitable monomer or functionalizing agent in polymer chemistry.

In principle, this compound could be used in the synthesis of fluorinated polyethers or other specialty polymers. The incorporation of the 2-fluoro-5-methylphenyl group into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific optical or dielectric properties. However, at present, the use of this specific compound in the synthesis of commercial polymers or materials is not well-documented.

Computational Chemistry and Theoretical Studies of 2 Fluoro 5 Methylbenzyl Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like 2-Fluoro-5-methylbenzyl bromide, DFT calculations could provide valuable insights into its geometry, stability, and reactivity.

Typically, DFT studies on halogenated benzyl (B1604629) derivatives involve the calculation of various electronic properties. These can include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is vital for predicting how this compound might interact with other reagents.

While specific DFT data for this compound is not available, studies on related compounds, such as 2-bromo-5-fluorobenzaldehyde, have utilized DFT to analyze vibrational spectra and determine stable conformations. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-Indicates the ability to donate an electron.
LUMO Energy-Indicates the ability to accept an electron.
HOMO-LUMO Gap-Relates to chemical reactivity and stability.
Dipole Moment-Measures the overall polarity of the molecule.

Note: This table is for illustrative purposes only, as no specific data for this compound could be found.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Reaction Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In the context of reaction design for this compound, QSAR could be used to predict its reactivity in various chemical transformations.

The development of a QSAR model would involve a dataset of compounds structurally related to this compound with known reaction rates or yields for a specific reaction. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and topological properties), would be calculated for each compound. A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed reactivity.

Such a model could then be used to predict the reactivity of this compound or to design new derivatives with optimized reaction characteristics. However, no published QSAR studies specifically including this compound were identified.

Molecular Dynamics Simulations for Reaction Pathway Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to analyze the detailed mechanism of a chemical reaction, such as a nucleophilic substitution at the benzylic carbon.

While MD simulations have been used to study the interactions of various ligands with biological targets mdpi.com, no specific MD studies on the reaction pathways of this compound have been found in the reviewed literature.

Prediction of Spectroscopic Parameters and Conformational Analysis for Structural Insights

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, which can aid in the structural elucidation of molecules. For this compound, theoretical calculations could predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts and its vibrational frequencies.

Conformational analysis, often performed using methods like DFT, can identify the most stable three-dimensional arrangement of the atoms in the molecule. For a flexible molecule like this compound, which has a rotatable bromomethyl group, identifying the lowest energy conformer is crucial for understanding its properties and reactivity. Studies on similar molecules, such as fluorinated uridine (B1682114) analogues, have successfully used DFT for conformational analysis. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumPredicted ParameterHypothetical Value
¹H NMRChemical Shift (δ) of CH₂Br-
¹³C NMRChemical Shift (δ) of C-Br-
¹⁹F NMRChemical Shift (δ) of C-F-
IRC-Br Stretch (cm⁻¹)-

Note: This table is for illustrative purposes only, as no specific predicted spectroscopic data for this compound could be found.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring in Academic Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating 2-Fluoro-5-methylbenzyl bromide from starting materials, byproducts, and other impurities, as well as for its quantification. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In a typical application, the compound is vaporized and passed through a capillary column, where it is separated from other components of a mixture based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, aiding in their identification.

For instance, the purity of commercially available this compound is often assayed using GC. vwr.com The technique is also invaluable for monitoring the progress of reactions involving this reagent, such as its synthesis via the bromination of 2-fluoro-5-methyltoluene. By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC-MS, researchers can track the consumption of the starting material and the formation of the desired product and any byproducts.

A general GC method for analyzing related benzyl (B1604629) bromides might utilize a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) with a temperature program that starts at a low temperature and gradually increases to ensure the separation of components with a range of boiling points.

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) offers a versatile alternative to GC, particularly for compounds that are thermally labile or have low volatility. For this compound, reversed-phase HPLC is a common mode of analysis. In this setup, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The retention time of the major peak in an HPLC chromatogram can be used to identify this compound when compared to a reference standard. echemi.com Furthermore, the area under the peak is proportional to its concentration, allowing for accurate quantification. HPLC is also used for purity assessment, where the presence of other peaks would indicate impurities. echemi.com For enhanced detection of benzyl halides, which may have weak UV absorbance, derivatization with a UV-active reagent can be employed to improve sensitivity.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound, including the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the benzylic methylene (B1212753) protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. The benzylic protons would likely appear as a singlet, while the methyl protons would also be a singlet.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The carbon of the bromomethyl group would also have a characteristic chemical shift.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would show a single resonance for the fluorine atom, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and nearby protons (H-F coupling) would provide further structural confirmation.

The integration of the signals in the ¹H NMR spectrum can be used to assess the purity of the sample by comparing the relative ratios of the protons of the target molecule to those of any impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl and methylene groups, C=C stretching of the aromatic ring, and the C-Br and C-F stretching vibrations. The position of these bands can help to confirm the presence of these functional groups. An IR spectrum can be compared to that of a reference standard for identification. echemi.com

Raman Spectroscopy: Raman spectroscopy can also be used to identify the functional groups present. It is particularly sensitive to non-polar bonds and can provide complementary information to the IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. When coupled with a chromatographic separation method like GC or HPLC, it provides a powerful analytical tool.

In the mass spectrum of this compound, the molecular ion peak would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak would appear as a characteristic doublet with a 1:1 intensity ratio, separated by two mass units.

The fragmentation pattern provides further structural clues. A common fragmentation pathway for benzyl bromides is the loss of the bromine atom to form a stable benzyl cation. For this compound, this would result in a prominent peak corresponding to the 2-fluoro-5-methylbenzyl cation. Further fragmentation of this ion and other parts of the molecule can also be observed, providing a unique fingerprint for the compound.

Derivatization Techniques for Enhanced Analytical Performance and Selectivity

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new substance, known as a derivative, which possesses properties more amenable to a specific analytical method. For this compound, the reactive benzyl bromide functional group is the primary site for such modification. This reactivity facilitates the attachment of various chemical tags that can substantially improve its detection by common analytical instruments, including those for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The principal objectives for derivatizing this compound include:

Enhancing Detector Response: The introduction of a chromophore or fluorophore can dramatically increase the sensitivity of UV-Vis or fluorescence detectors in HPLC. For GC with an electron capture detector (ECD), the addition of electrophilic groups is particularly effective.

Improving Chromatographic Behavior: Derivatization can increase an analyte's volatility for GC analysis or alter its polarity for improved separation in HPLC.

Increasing Selectivity: By targeting a specific functional group, derivatization can aid in distinguishing the analyte from other components in a complex sample matrix.

While specific research focusing solely on the derivatization of this compound is limited in publicly accessible literature, the well-established reactivity of the benzyl bromide moiety allows for a confident extrapolation of suitable derivatization strategies. The following sections outline potential derivatization reagents and their anticipated effects on the analytical performance for this compound, drawing on studies of analogous benzyl halides.

For GC-MS analysis, the ideal derivative is volatile, thermally stable, and exhibits a characteristic mass fragmentation pattern. Although this compound is itself a benzyl bromide, it can be used to derivatize other molecules. To enhance its own detection, it can be reacted with nucleophiles that contain a reporter group.

A direct method to improve the detectability of a benzyl bromide is its conversion into a more readily detected species. For example, reacting it with a thiol that contains a fluorinated tag can yield a derivative well-suited for GC-ECD. Alkylation is a common derivatization reaction where an alkyl group is introduced to the analyte. Reagents like pentafluorobenzyl bromide (PFB-Br) are frequently used for this purpose. youtube.com

Table 1: Potential GC-MS Derivatization Reactions for Analytes Reacting with this compound

Analyte Functional GroupDerivatization ReagentResulting DerivativeExpected Analytical Enhancement
Carboxylic AcidsThis compound2-Fluoro-5-methylbenzyl esterIncreased volatility and improved chromatographic peak shape. The fluorine atom provides a distinct marker for mass spectrometry.
PhenolsThis compound2-Fluoro-5-methylbenzyl etherEnhanced thermal stability and volatility, making it suitable for GC analysis.
ThiolsThis compound2-Fluoro-5-methylbenzyl thioetherGood volatility and thermal stability.

This table is illustrative and is based on the general reactivity of benzyl bromides.

In HPLC, derivatization is commonly employed to introduce a UV-absorbing or fluorescent tag to the analyte, thereby enabling highly sensitive detection. While this compound inherently possesses a UV-absorbing benzene ring, derivatization can shift the absorption to a longer wavelength to minimize interference from the sample matrix and significantly increase the molar absorptivity.

A prominent derivatization reagent for benzyl halides is 1-(4-Nitrophenyl)piperazine (4-NPP). This reagent reacts with the benzyl bromide to form a tertiary amine derivative that contains a strong chromophore (the nitrophenyl group). researchgate.net

The reaction between this compound and 4-NPP would proceed as follows:

This compound + 1-(4-Nitrophenyl)piperazine → 1-(2-Fluoro-5-methylbenzyl)-4-(4-nitrophenyl)piperazine + HBr

The resulting derivative is expected to have a maximum absorption wavelength in the near-visible range, which is highly beneficial for reducing matrix interference. researchgate.net Optimization of reaction conditions such as temperature, time, and reagent concentration is necessary to ensure complete derivatization.

Table 2: Potential HPLC Derivatization for this compound

Derivatization ReagentTarget Functional Group in ReagentResulting DerivativeExpected Analytical Enhancement
1-(4-Nitrophenyl)piperazine (4-NPP)Secondary amine1-(2-Fluoro-5-methylbenzyl)-4-(4-nitrophenyl)piperazineStrong UV absorbance at a longer wavelength, leading to high sensitivity and selectivity in HPLC-UV analysis. researchgate.net
Dansyl HydrazineHydrazineDansyl hydrazone derivative (following conversion of the bromide to an aldehyde)A highly fluorescent derivative that allows for very low detection limits with a fluorescence detector.
4-Dimethylaminopyridine (DMAP)Pyridinic nitrogenN-(2-Fluoro-5-methylbenzyl)pyridinium saltForms a charged derivative that can be analyzed by ion-pair chromatography, with enhanced UV detection.

This table outlines potential derivatization strategies based on established methods for benzyl halides.

Green Chemistry Principles and Sustainable Synthesis Approaches for 2 Fluoro 5 Methylbenzyl Bromide

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

The most common laboratory and industrial synthesis of 2-Fluoro-5-methylbenzyl bromide is the free-radical bromination of 2-fluoro-5-methyltoluene. This reaction, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (like AIBN or light). wikipedia.orgorganic-chemistry.orgscientificupdate.com

The reaction proceeds as follows:

C₈H₉F (2-fluoro-5-methyltoluene) + C₄H₄BrNO₂ (NBS) → C₈H₈BrF (this compound) + C₄H₅NO₂ (Succinimide)

To calculate the atom economy, we compare the molecular weight of the desired product to the sum of the molecular weights of all reactants.

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )Role
2-fluoro-5-methyltolueneC₈H₉F124.16Reactant
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Reactant
This compound C₈H₈BrF 203.05 Desired Product
Succinimide (B58015)C₄H₅NO₂99.09Byproduct

Calculation:

Mass of Desired Product: 203.05 g/mol

Total Mass of Reactants: 124.16 g/mol + 177.98 g/mol = 302.14 g/mol

Percent Atom Economy: (203.05 / 302.14) * 100% = 67.2%

This calculation reveals that even with a 100% chemical yield, a significant portion of the reactant mass (32.8%) is converted into the succinimide byproduct. While this is a substantial improvement over routes that might use stoichiometric amounts of molecular bromine where half the bromine ends up as HBr waste, it highlights the opportunity for improvement. Alternative brominating agents or catalytic systems that utilize bromine more efficiently could further enhance the atom economy of this transformation. For example, methods that use catalytic HBr with an oxidant like H₂O₂ to generate the active bromine species in situ can achieve higher atom economy for the bromine atoms. scilit.comresearchgate.net

Development and Implementation of Greener Solvents and Reaction Media

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional Wohl-Ziegler brominations frequently use hazardous chlorinated solvents like carbon tetrachloride (CCl₄), which is toxic and ozone-depleting. wikipedia.org Research has therefore focused on finding benign alternatives for the synthesis of benzyl (B1604629) bromides.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing benzylic bromination "on water" has been shown to be effective for various toluene (B28343) derivatives using NBS and visible light as a radical initiator. researchgate.net This approach avoids hazardous organic solvents and can simplify product work-up. While radical reactions in water can be complex, the hydrophobic effect can help to bring organic substrates together, facilitating the reaction at the interface or within micelles.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive alternatives to volatile organic compounds. Environmentally-friendly Wohl-Ziegler brominations have been successfully carried out in ionic liquids, providing good to moderate yields of benzyl bromides. researchgate.net The polarity of the ionic liquid can influence the reaction, and their potential for recyclability adds to their green credentials.

Interactive Data Table: Examples of Benzylic Bromination in Greener Solvents

SubstrateBrominating AgentSolventConditionsYield (%)
4-MethyltolueneNBSWaterVisible Light, rtHigh
4-tert-ButyltolueneNBSWaterVisible Light, rtHigh
TolueneNBS[bmim][BF₄] (Ionic Liquid)AIBN, 80°C85
4-NitrotolueneNBS[bmim][BF₄] (Ionic Liquid)AIBN, 80°C72

Data synthesized from studies on benzylic bromination in alternative solvents. researchgate.netresearchgate.net

Eliminating the solvent entirely represents a significant step forward in green synthesis. Solvent-free reactions, also known as solid-state or neat reactions, reduce waste, cost, and safety hazards associated with solvent use. Visible-light-promoted Wohl-Ziegler brominations with NBS have been successfully conducted under solvent-free reaction conditions (SFRC). researchgate.net These reactions can proceed efficiently for various substituted toluenes, including those in liquid or solid states, often requiring only irradiation to initiate the radical chain process. researchgate.net In some cases, concentrated solar radiation has been used as a sustainable energy source for solvent-free benzylic brominations, further enhancing the green credentials of the process. researchgate.net

Interactive Data Table: Solvent-Free Benzylic Bromination of Toluene Derivatives

SubstrateConditionsReaction TimeConversion (%)
Toluene (liquid)NBS, Visible Light, Stirring60 min98
4-Nitrotoluene (solid)NBS, Visible Light, Stirring180 min90
4-Fluorotoluene (liquid)NBS, Visible Light, Stirring60 min95
Pentafluorotoluene (liquid)NBS, Visible Light, Stirring240 min60

Data adapted from studies on visible-light-induced transformations of toluenes with NBS under solvent-free conditions. researchgate.net The results show that even for deactivated substrates, solvent-free methods can provide high conversions, making this a promising strategy for the synthesis of this compound.

Catalyst Design for Sustainable Processes

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. The development of sustainable catalysts for benzylic bromination focuses on recyclability, the use of biological systems, and the avoidance of toxic metals.

Recyclable Catalysts: Heterogeneous catalysts, such as those immobilized on solid supports like zeolites or polymers, offer significant advantages in terms of sustainability. They can be easily separated from the reaction mixture by filtration and reused multiple times, reducing catalyst waste and cost. For instance, FAU-type zeolites have been shown to catalyze the mechanochemical bromination of unactivated aromatic compounds, offering a recyclable, solvent-free option. researchgate.net While specific applications to benzylic bromination are still emerging, the principle of using recyclable solid acid or radical-initiating catalysts is a key area of green chemistry research.

Biocatalytic Systems: Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments and exhibit exceptional regio-, chemo-, and stereoselectivity. While enzymatic halogenation is a known biological process, the use of halogenase enzymes for the specific benzylic halogenation of simple toluene derivatives is not yet a well-established synthetic method. gla.ac.uk Most known halogenases act on electron-rich aromatic rings or complex natural product scaffolds. However, the ongoing discovery and engineering of new enzymes (enzyme mining) holds future promise for developing a biocatalyst that could selectively brominate the benzylic position of substrates like 2-fluoro-5-methyltoluene, offering an exceptionally green synthetic route.

Avoiding the use of heavy or toxic metal catalysts is a key goal of sustainable chemistry. Metal contamination of the final product is a significant concern, particularly in pharmaceutical synthesis, and metal removal often requires costly and wasteful purification steps.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful metal-free strategy. Organic dyes or even catalyst-free systems can harness the energy from light to initiate radical reactions. mdpi.com The photocatalytic oxidative bromination of toluenes using HBr and an oxidant like H₂O₂ or NaOCl is a green process that generates water as the main byproduct. bohrium.com This approach has been successfully applied to deactivated toluenes, such as 2,6-dichlorotoluene, in continuous-flow microreactors, which enhance safety and efficiency. researchgate.net

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal center. For benzylic bromination, Lewis basic organocatalysts such as triphenylphosphine selenide have been shown to efficiently catalyze the reaction of toluenes with NBS under mild conditions. bohrium.com Another approach involves the use of a Lewis acid organocatalyst, such as a trityl cation (TrBF₄), which can chemoselectively promote benzylic C-H bromination with NBS under fluorescent light, avoiding the competing aromatic ring bromination. mdpi.com

Interactive Data Table: Metal-Free Catalytic Benzylic Bromination of Toluene Derivatives

SubstrateCatalyst/ConditionsBromine SourceYield (%)
TolueneTrityl Cation (TrBF₄), Fluorescent LightNBS82
4-ChlorotolueneTrityl Cation (TrBF₄), Fluorescent LightNBS88
4-CyanotolueneTrityl Cation (TrBF₄), Fluorescent LightNBS91
TolueneTriphenylphosphine selenide (10 mol%)NBS89
2,6-DichlorotolueneHBr/H₂O₂, Light Irradiation (Microreactor)HBr91.4

Data synthesized from literature on metal-free benzylic bromination methodologies. researchgate.netmdpi.combohrium.com These examples demonstrate that high yields can be achieved for a range of substituted toluenes, including those with electron-withdrawing groups, making these methods highly relevant for the sustainable synthesis of this compound.

Energy Efficient Methodologies in Chemical Transformations

The synthesis of this compound, like many chemical transformations, is increasingly being scrutinized through the lens of green chemistry, which emphasizes the development of energy-efficient processes. By minimizing energy consumption, chemical manufacturers can reduce their environmental footprint and operational costs. Two prominent methodologies that align with these principles are microwave-assisted synthesis and continuous flow chemistry. These techniques offer significant advantages over traditional batch processing, which often relies on prolonged heating and less efficient heat transfer.

Application of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering a more energy-efficient alternative to conventional heating methods. tandfonline.comtandfonline.com In the context of synthesizing this compound, which is typically formed through the radical bromination of 2-fluoro-5-methyltoluene, microwave irradiation can offer substantial improvements.

Conventional methods often require long reaction times and the use of radical initiators, which can lead to the formation of impurities and lower yields. tandfonline.com Microwave energy, however, directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times. tandfonline.comrsc.org This rapid heating can enhance reaction rates and improve product yields and purity.

Research on the microwave-assisted benzylic bromination of various toluene derivatives has demonstrated the superiority of this method over conventional heating. researchgate.net For instance, reactions that might take several hours under reflux conditions can often be completed in a matter of minutes in a microwave reactor. tandfonline.comrsc.org This drastic reduction in reaction time translates directly to energy savings. Furthermore, microwave synthesis can often be performed in more environmentally friendly solvents, such as diethyl carbonate, or even under solvent-free conditions, further enhancing its green credentials. tandfonline.comrsc.org

The application of microwave-assisted synthesis to the preparation of this compound from 2-fluoro-5-methylbenzyl alcohol using a triphenylphosphine/N-bromosuccinimide system is a promising approach. tandfonline.com This method, proven effective for other benzylic alcohols, can proceed rapidly and under neutral, solvent-free conditions, which is highly desirable from a green chemistry perspective. tandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Benzyl Bromination

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction TimeMinutes tandfonline.comrsc.orgHours to Days tandfonline.comresearchgate.net
Energy ConsumptionLowerHigher
Solvent UseReduced or solvent-free tandfonline.comrsc.orgOften requires solvents like CCl₄ organic-chemistry.org
Product YieldGenerally Higher tandfonline.comresearchgate.netVariable, often lower tandfonline.com

Integration of Continuous Flow Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch production, offering enhanced safety, efficiency, and scalability. nih.gov In a flow process, reagents are continuously pumped through a reactor where they mix and react. This methodology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, conditions often encountered in benzylic brominations. cphi-online.com

For the synthesis of this compound, a continuous flow setup would involve pumping a solution of 2-fluoro-5-methyltoluene and a brominating agent, such as N-bromosuccinimide (NBS), through an irradiated reactor. organic-chemistry.orgapolloscientific.co.uk Photochemical initiation is often used in these systems, with LED lights providing an energy-efficient and precise source of irradiation to generate the necessary bromine radicals. researchgate.netscientificupdate.com

The key advantages of flow chemistry in this context include:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, minimizing the risk of runaway reactions and reducing the formation of over-brominated by-products like 2-fluoro-5-(dibromomethyl)toluene. cphi-online.com

Enhanced Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling hazardous materials like bromine. cphi-online.com Flow systems can also enable the safe, in-situ generation of hazardous reagents, using them as they are produced. cphi-online.com

Increased Efficiency and Scalability: Flow processes can be run for extended periods, allowing for large-scale production from a small reactor. apolloscientific.co.uk Optimization of reaction parameters such as residence time, temperature, and reagent stoichiometry is also simplified, leading to higher yields and purity. nih.govresearchgate.net

A continuous-flow protocol for the bromination of benzylic compounds using NBS and a household compact fluorescent lamp has been developed, avoiding hazardous chlorinated solvents by using acetonitrile (B52724) instead. organic-chemistry.org This approach demonstrates the potential for a greener and more efficient synthesis of compounds like this compound.

Strategies for Waste Minimization and By-product Reduction

A core tenet of green chemistry is the minimization of waste. In the synthesis of this compound, the primary challenges are controlling the formation of the undesired dibrominated by-product and managing the hydrogen bromide (HBr) generated during the reaction.

The classic Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) for benzylic bromination, is a significant step towards waste reduction compared to using molecular bromine (Br₂). chadsprep.com NBS allows for a low, steady concentration of bromine radicals, which favors the desired monobromination and suppresses side reactions. chemistrysteps.com The succinimide by-product can potentially be recovered and reconverted to NBS, creating a recyclable system. rsc.org

Strategies to minimize waste and by-products in the synthesis of this compound include:

Choice of Brominating Agent: Using NBS is preferable to elemental bromine as it helps prevent the formation of unwanted side products. chadsprep.com Alternative, safer brominating systems, such as an oxidative bromination with a bromide/bromate mixture or HBr/H₂O₂, can also be employed, the latter of which produces only water as a by-product. researchgate.netresearchgate.net

Solvent Selection: Traditional solvents for radical brominations, such as carbon tetrachloride (CCl₄), are toxic and environmentally harmful. Green chemistry principles advocate for their replacement with more benign alternatives. Studies have shown successful benzylic brominations in solvents like diethyl carbonate, ethyl acetate, and acetonitrile. rsc.orgresearchgate.netorganic-chemistry.org In some cases, solvent-free reactions, particularly under microwave conditions, are possible, completely eliminating solvent waste. tandfonline.com

By-product Management: The HBr produced during the reaction can promote side reactions or degrade the product. In batch processes, methods to remove HBr as it forms include conducting the reaction in the presence of an aqueous phase to dissolve the HBr or purging the reaction mixture with an inert gas. google.com In continuous flow systems, the efficient mixing and reaction control inherently limit the accumulation of HBr and its detrimental effects. scientificupdate.com

Process Control: As discussed, both microwave and continuous flow technologies offer superior control over reaction conditions. This precise control helps to maximize the selectivity for the desired monobrominated product, this compound, thereby minimizing the formation of the dibrominated impurity and unreacted starting material. researchgate.netgla.ac.uk Some innovative approaches even accept the formation of the dibromo product and then selectively reduce it back to the desired mono-bromo species in a continuous sequence. scientificupdate.com

By integrating these energy-efficient methodologies and waste minimization strategies, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Fluoro-5-methylbenzyl bromide, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves bromination of 2-fluoro-5-methyltoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via HBr/H₂O₂ in acidic conditions. Intermediate purity is critical; monitor reaction progress using TLC (hexane/ethyl acetate) and confirm structures via 1^1H/13^13C NMR (e.g., benzyl proton resonance at ~4.5 ppm and fluorine coupling patterns). FT-IR can validate C-Br stretches (~550–600 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : This compound is a lachrymator and skin irritant. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from light, ideally in amber glass under inert gas. In case of exposure, rinse eyes with water for 15 minutes (per SDS guidelines for analogous bromides) and seek medical attention .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19^{19}F NMR to confirm fluorine environment (~-110 to -120 ppm for aryl-F).
  • GC-MS : For purity assessment (retention time matching, molecular ion peak at m/z 218/220 [M⁺]).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis : Verify Br content (theoretical ~36.6%) .

Advanced Research Questions

Q. How does the fluorine substituent at the 2-position influence the reactivity of this compound in SN₂ reactions?

  • Methodological Answer : The electron-withdrawing fluorine increases electrophilicity at the benzyl carbon, enhancing nucleophilic substitution rates. However, steric hindrance from the adjacent methyl group (5-position) may reduce accessibility. Kinetic studies (e.g., competition experiments with non-fluorinated analogs) and DFT calculations can quantify these effects. Monitor reaction progress via 19^{19}F NMR to track substituent stability .

Q. What experimental strategies mitigate side reactions (e.g., elimination or oxidation) during synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain reaction below 40°C to prevent HBr elimination.
  • Inert Atmosphere : Use nitrogen/argon to suppress oxidation of the benzyl bromide.
  • Additives : Include stabilizers like hydroquinone to inhibit radical byproducts.
  • Purification : Distillation under reduced pressure (e.g., 85–90°C at 15 mmHg, similar to 4-fluorobenzyl bromide ) or recrystallization from ethanol/water mixtures. Validate purity via GC-MS and differential scanning calorimetry (DSC) .

Q. How can this compound be utilized in cross-coupling reactions for pharmaceutical intermediates?

  • Methodological Answer : This compound serves as a benzylating agent in Suzuki-Miyaura couplings. For example, react with arylboronic acids (e.g., 4-pyridinylboronic acid) using Pd(PPh₃)₄ catalyst and K₂CO₃ in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS and optimize catalyst loading (typically 2–5 mol%) to minimize homocoupling. Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Troubleshooting and Data Analysis

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved when characterizing this compound?

  • Methodological Answer : Unusual splitting may arise from diastereotopic protons or fluorine coupling. Use 19^{19}F-1^1H HOESY to identify through-space interactions. Compare experimental 1^1H NMR with computational predictions (e.g., DFT-based simulations using Gaussian). For complex cases, employ 2D NMR (COSY, HSQC) to assign signals unambiguously .

Q. What methods validate trace impurity profiles in this compound batches?

  • Methodological Answer :

  • Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., borate buffer at pH 9.3) to separate bromide ions from chloride, ensuring resolution via UV detection at 200 nm .
  • Headspace GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5 column and cryogenic focusing.
  • ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalysis) with detection limits <1 ppb .

Experimental Design

Q. How to design kinetic studies for hydrolysis of this compound under varying pH conditions?

  • Methodological Answer :

  • Buffer Systems : Use phosphate (pH 2–7.5) and borate (pH 8–10) buffers at 25°C.
  • Monitoring : Track hydrolysis via UV-Vis (λ = 280 nm for bromide release) or conductometric titration.
  • Data Analysis : Fit rate constants (k) to the Eyring equation to determine activation parameters. Compare with DFT-computed transition states to elucidate mechanisms (e.g., SN₁ vs. SN₂ dominance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.